3-Ethyl-3-methoxyazetidine hydrochloride

Description

Historical Context and Significance of Four-Membered Nitrogen Heterocycles

Four-membered heterocycles, a class of chemical compounds containing a four-membered ring with at least one atom other than carbon, are of significant interest in organic chemistry. scienceopen.com Nitrogen-containing four-membered rings, known as azetidines, have been a subject of study since the first synthesis of the parent compound, azetidine (B1206935), in 1888. rsc.org Initially, these compounds were often seen as more stable analogs of the highly reactive three-membered aziridines. rsc.org

The significance of four-membered nitrogen heterocycles, particularly the β-lactam (2-azetidinone) ring, was cemented with the discovery of penicillin and cephalosporins. google.com These antibiotics highlighted the potent biological activity that could be achieved by incorporating this strained ring system. google.comechemi.com This discovery spurred further research into the synthesis, reactivity, and application of other azetidine derivatives. echemi.com Today, azetidine-containing compounds are recognized for their roles in medicinal chemistry, serving as key components in various therapeutic agents. chemrxiv.orgenamine.net

Structural Features and Unique Reactivity of Azetidine Ring Systems

The chemistry of azetidines is largely dictated by their unique structural features. The four-membered ring is inherently strained, with a ring-strain energy of approximately 25.2-25.4 kcal/mol. rsc.orgrsc.orgrsc.org This value is comparable to that of highly reactive cyclopropanes and aziridines, yet azetidines are generally more stable and easier to handle than their three-membered counterparts. chemrxiv.orgrsc.orgnih.gov This intermediate level of strain endows the azetidine ring with a unique combination of stability and reactivity. chemrxiv.orgnih.gov

The reactivity of the azetidine ring is often driven by the relief of this ring strain. rsc.org The nitrogen atom within the ring is basic, similar to other secondary amines, and can readily undergo reactions such as N-alkylation and N-acylation. wikipedia.orgnih.gov Under acidic conditions or in the presence of certain electrophiles, the azetidine ring can undergo ring-opening reactions. nih.gov The strain in the ring can, however, also lead to potential stability issues, such as decomposition through intramolecular ring-opening pathways under certain conditions. sigmaaldrich.com The rigid, three-dimensional structure of the azetidine scaffold is a desirable feature in drug design, as it can help to lock a molecule into a specific conformation for binding to a biological target. enamine.net

Current Research Landscape of Functionalized Azetidines

In recent years, the interest in functionalized azetidines has surged, driven by their increasing importance in medicinal chemistry. chemrxiv.orgrsc.org The azetidine motif is now found in several approved drugs and numerous clinical candidates. chemrxiv.org Their desirability stems from their ability to impart favorable pharmacokinetic properties to drug molecules. nih.govchemrxiv.org Consequently, significant research efforts have been directed towards developing new synthetic methods to access a diverse range of substituted azetidines. rsc.orgchemrxiv.orgrsc.orgnih.gov

Modern synthetic strategies focus on creating functionalized azetidines that can be used as building blocks for more complex molecules. chemrxiv.org These methods include cycloaddition reactions, such as the aza Paternò-Büchi reaction, which offers a direct route to functionalized azetidines from imines and alkenes. nih.govchemrxiv.org Other approaches involve intramolecular C-H amination and the functionalization of pre-existing azetidine rings. rsc.org The development of these methods allows for the "any-stage" installation of azetidine rings into molecules, providing modular access to a wide array of functionalized derivatives. rsc.org The focus is often on creating azetidines with various substituents at different positions on the ring, which can then be used to explore structure-activity relationships in drug discovery programs. chemrxiv.org

Specific Research Focus on 3-Ethyl-3-methoxyazetidine (B12841573) Hydrochloride within Azetidine Chemistry

Within the broader landscape of functionalized azetidines, 3-Ethyl-3-methoxyazetidine hydrochloride represents a specific and interesting example of a disubstituted azetidine. As a hydrochloride salt, the compound is typically a stable, crystalline solid, which is advantageous for storage and handling. The core of the molecule is the azetidine ring, which provides the characteristic structural rigidity and reactivity discussed previously.

The substituents at the 3-position, an ethyl group and a methoxy (B1213986) group, are key to its specific chemical properties. The presence of two non-hydrogen substituents at the same carbon atom creates a quaternary center, which can have a significant impact on the molecule's conformation and steric profile. The methoxy group, with its electron-donating oxygen atom, can influence the electronic properties of the ring.

Given the current trends in medicinal chemistry, this compound is likely of interest as a synthetic intermediate or building block. Its functional groups offer potential sites for further chemical modification, allowing for its incorporation into larger, more complex molecules with potential biological activity. While extensive research focusing solely on this specific compound is not widely published, its synthesis and use are likely embedded within broader synthetic programs aimed at creating novel chemical entities for pharmaceutical or materials science applications. The synthesis of related 3-methoxyazetidines has been achieved through methods like the rearrangement of aziridines. nih.gov

Chemical Data

Interactive Data Table for this compound

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | 3-ethyl-3-methoxyazetidine;hydrochloride |

| Canonical SMILES | CCC1(C[NH2+]C1)OC.[Cl-] |

| InChI Key | FJVHXVJNJLDTAL-UHFFFAOYSA-N |

Note: The properties in this table are computationally derived, as extensive experimental data for this specific compound is not widely available in peer-reviewed literature.

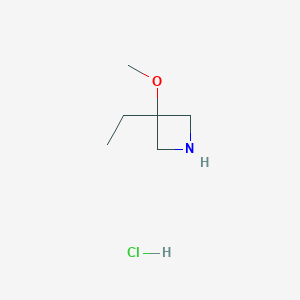

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

3-ethyl-3-methoxyazetidine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-3-6(8-2)4-7-5-6;/h7H,3-5H2,1-2H3;1H |

InChI Key |

QAYOJFYHLXVXJI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC1)OC.Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 3 Ethyl 3 Methoxyazetidine Hydrochloride

Ring-Opening Reactions of Azetidines

The inherent ring strain of the four-membered azetidine (B1206935) ring makes it susceptible to cleavage under various conditions, providing a versatile entry into a range of acyclic amine derivatives. The presence of substituents on the azetidine ring, as in 3-Ethyl-3-methoxyazetidine (B12841573) hydrochloride, significantly influences the regioselectivity and mechanism of these transformations.

Nucleophilic Ring-Opening Pathways

The ring-opening of azetidines can be initiated by a wide array of nucleophiles. In the case of 3-Ethyl-3-methoxyazetidine hydrochloride, the nitrogen atom is protonated, forming an azetidinium ion. This activation is crucial, as the neutral azetidine ring is generally less reactive towards nucleophilic attack. The resulting azetidinium ion is a much more electrophilic species, readily undergoing reaction with nucleophiles.

The regioselectivity of nucleophilic attack on unsymmetrical azetidinium ions is a key consideration. For a 3,3-disubstituted azetidinium ion like the one derived from this compound, nucleophilic attack can occur at either the C2 or C4 position. The outcome is generally governed by a combination of steric and electronic factors. Research on various substituted azetidinium ions has shown that nucleophiles often attack the less sterically hindered carbon atom. nih.govmagtech.com.cn However, electronic effects from substituents can also direct the attack.

In a study on the ring-opening of enantiopure azetidinium salts, it was observed that nucleophiles preferentially attack the unsubstituted C4 position in azetidinium ions lacking a C4 substituent. nih.gov Conversely, for azetidinium ions with a methyl group at C4, a high regioselectivity for attack at the C2 position was noted. nih.gov While direct studies on this compound are limited, it can be inferred that nucleophilic attack would likely occur at the less substituted C2 or C4 positions, rather than the sterically hindered C3 position.

The nature of the nucleophile also plays a significant role. A variety of nucleophiles, including halides, alkoxides, phenoxides, amines, and cyanide, have been shown to readily open azetidinium ions. researchgate.net

Electrophilic Ring-Opening Transformations

Electrophilic activation is a prerequisite for the ring-opening of azetidines by weaker nucleophiles. For this compound, the proton from the hydrochloric acid serves as the primary electrophile, protonating the nitrogen atom to form the reactive azetidinium ion. This protonation significantly enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

Lewis acids are also commonly employed to activate the azetidine ring towards ring-opening. beilstein-journals.orgrsc.org Catalysts such as BF₃·OEt₂ can coordinate to the nitrogen atom, increasing the ring strain and making the ring more susceptible to cleavage. clockss.org While no specific studies on the Lewis acid-catalyzed ring-opening of this compound are available, it is reasonable to assume that such catalysts would promote its reaction with various nucleophiles.

An interesting case of electrophilically-triggered ring-opening involves the intramolecular attack of a pendant nucleophile. nih.gov For instance, certain N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The stability of the azetidine ring in an acidic medium is therefore a critical factor, with the pKa of the azetidine nitrogen playing a key role. nih.gov

Mechanistic Aspects of Ring-Opening Reactions

The ring-opening of azetidinium ions generally proceeds via an Sₙ2-type mechanism. magtech.com.cn This is characterized by the backside attack of the nucleophile on one of the ring carbons, leading to an inversion of stereochemistry if the carbon is chiral. The concerted nature of the Sₙ2 reaction involves a transition state where the nucleophile is forming a bond while the C-N bond is breaking.

The regioselectivity of the nucleophilic attack is a subject of detailed mechanistic investigation. For unsymmetrical azetidinium ions, the choice between attack at C2 or C4 is influenced by the substitution pattern. In many cases, the attack occurs at the less substituted carbon, which is a classic feature of Sₙ2 reactions where steric hindrance is a major controlling factor. magtech.com.cn

However, electronic effects can also play a decisive role. Electron-withdrawing groups on the ring can influence the partial positive charge on the adjacent carbons, thereby directing the nucleophilic attack. In the case of this compound, the electronic influence of the methoxy (B1213986) group at C3 is a pertinent factor. While the methoxy group is electron-withdrawing by induction, its oxygen lone pairs can also exert a resonance effect.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the observed regioselectivities in azetidinium ring-opening reactions. nih.gov These studies help in understanding the complex interplay of steric and electronic factors that govern the reaction pathway.

Ring-Expansion Reactions of Azetidines

The ring strain of azetidines can also be harnessed in ring-expansion reactions, providing synthetic routes to larger, more stable heterocyclic systems. These transformations are of significant interest in organic synthesis for the construction of diverse molecular architectures.

Formation of Five-Membered and Larger Nitrogen Heterocycles

Azetidines can serve as precursors for the synthesis of five-membered rings like pyrrolidines, and even larger rings such as piperidines and azepanes. scispace.comrsc.org These reactions often involve an initial ring-opening, followed by an intramolecular cyclization.

The transformation of aziridines to azetidines, and subsequently to larger rings, has been documented. For instance, a rare aziridine-to-azetidine rearrangement has been reported to yield 3-methoxy-3-methylazetidines. nih.gov This suggests that under certain conditions, a four-membered ring can be formed from a three-membered precursor, which can then potentially undergo further expansion.

The reaction of aziridines with various reagents can lead to the formation of a range of heterocycles, including azetidines, pyrrolidines, and piperidines, showcasing the versatility of small-ring systems in heterocyclic synthesis. scispace.com

Applications in Diverse Heterocyclic Synthesis

The ring-expansion reactions of azetidines have found numerous applications in the synthesis of a wide variety of heterocyclic compounds. The ability to convert a strained four-membered ring into a more stable five- or six-membered ring provides a powerful tool for synthetic chemists.

For example, the synthesis of substituted piperidines, which are common motifs in many biologically active compounds, can be achieved through the ring expansion of azetidines. rsc.org Similarly, pyrrolidine (B122466) derivatives, another important class of heterocycles, can be accessed through azetidine ring-expansion strategies.

The development of new synthetic methods for the construction of nitrogen-containing heterocycles is an active area of research, and the use of strained rings like azetidines as building blocks continues to be a fruitful approach. organic-chemistry.org The diverse reactivity of the azetidine ring, including its propensity for ring-opening and ring-expansion, makes it a valuable synthon in the organic chemist's toolbox.

Data Tables

Table 1: Reactivity of Substituted Azetidines

| Azetidine Derivative | Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |

| N-substituted aryl azetidines | Intramolecular ring-opening | Acidic pH | Lactone and lactam derivatives | nih.gov |

| 3-Phenylazetidinols | Ring-opening | Electron-deficient ketones or boronic acids | Dioxolanes | beilstein-journals.org |

| Enantiopure azetidinium salts | Nucleophilic ring-opening | Azide, benzylamine, acetate, alkoxides | Substituted acyclic amines | nih.gov |

| 2-(Bromomethyl)aziridines | Ring expansion | NaBH₄, methanol (B129727) | 3-Methoxy-3-methylazetidines | nih.gov |

Functional Group Transformations on the Azetidine Ring

The reactivity of the 3-ethyl-3-methoxyazetidine ring system is characterized by the interplay of its strained four-membered ring and the influence of its substituents. The presence of the methoxy group, the ethyl substituent, and the azetidine nitrogen allows for a variety of functional group transformations. These reactions can be broadly categorized into modifications of the substituents at the C3 position and transformations at the nitrogen atom of the heterocycle.

Reactions of the Methoxy Group

The methoxy group at the C3 position of the azetidine ring is an ether linkage and can undergo cleavage under specific conditions, typically involving strong acids or other ether-cleaving reagents. acs.orglibretexts.org The acid-catalyzed cleavage of ethers proceeds by protonation of the ether oxygen, followed by nucleophilic attack. libretexts.orgwikipedia.org In the context of this compound, the acidic medium already provides the necessary proton source.

The mechanism of ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the stability of the potential carbocation intermediate. wikipedia.org Given the tertiary nature of the carbon atom bearing the methoxy group in 3-ethyl-3-methoxyazetidine, an S(_N)1-type mechanism involving a tertiary azetidinyl cation might be favored under strongly acidic conditions. However, the inherent strain of the azetidine ring could also influence the reaction pathway.

Common reagents used for ether cleavage include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.org The reaction with HBr, for instance, would likely yield 3-ethyl-3-hydroxyazetidine hydrochloride and methyl bromide.

Table 1: Representative Conditions for Methoxy Group Cleavage

| Reagent(s) | Solvent | Temperature | Likely Product(s) |

| HBr (conc. aq.) | Acetic Acid | Reflux | 3-Ethyl-3-hydroxyazetidine hydrochloride, Methyl bromide |

| BBr₃ | Dichloromethane | -78 °C to rt | 3-Ethyl-3-hydroxyazetidine hydrobromide, Methyl bromide |

| TMSI (in situ) | Acetonitrile | Reflux | 3-Ethyl-3-(trimethylsilyloxy)azetidine hydroiodide |

It is important to note that the choice of reagent and reaction conditions can be critical to avoid undesired side reactions, such as ring-opening of the strained azetidine ring. nih.gov

Reactions at the Ethyl Substituent

The ethyl group at the C3 position is a saturated alkyl chain and is generally considered to be chemically inert under most conditions. Functionalization of the ethyl group would typically require harsh reaction conditions that could lead to the degradation of the azetidine ring. Reactions such as free-radical halogenation are possible in principle but would likely suffer from a lack of selectivity and could compromise the integrity of the heterocyclic core. Therefore, direct and selective transformations of the ethyl substituent without affecting the rest of the molecule are challenging and not commonly reported for this specific compound.

Transformations at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring in this compound is present as an ammonium (B1175870) salt. To perform reactions at the nitrogen, it must first be deprotonated to the free base, 3-ethyl-3-methoxyazetidine. This can be achieved by treatment with a suitable base, such as sodium hydroxide (B78521) or triethylamine. Once in its free base form, the azetidine nitrogen exhibits typical secondary amine reactivity, acting as a nucleophile. youtube.com

Common transformations at the azetidine nitrogen include N-alkylation and N-acylation.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, through a nucleophilic substitution reaction. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing a substituted alkyl group. acs.org

N-Acylation: The azetidine nitrogen can be readily acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using a suitable coupling agent (e.g., DCC, EDC). acs.org This reaction leads to the formation of the corresponding N-acylazetidine.

Table 2: Examples of Transformations at the Azetidine Nitrogen

| Reaction Type | Reagent(s) | Solvent | General Product |

| N-Alkylation | Benzyl (B1604629) bromide, K₂CO₃ | Acetonitrile | 1-Benzyl-3-ethyl-3-methoxyazetidine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloromethane | 1-Isopropyl-3-ethyl-3-methoxyazetidine |

| N-Acylation | Acetyl chloride, Et₃N | Dichloromethane | 1-Acetyl-3-ethyl-3-methoxyazetidine |

| N-Sulfonylation | Tosyl chloride, Pyridine | Dichloromethane | 1-Tosyl-3-ethyl-3-methoxyazetidine |

Hydrochloric Acid Salt Influence on Reactivity

The fact that 3-ethyl-3-methoxyazetidine is supplied as a hydrochloride salt has a significant impact on its reactivity and stability.

Protonation Effects on Nucleophilicity and Electrophilicity

The protonation of the azetidine nitrogen to form the azetidinium chloride drastically reduces the nucleophilicity of the nitrogen atom. youtube.com In its protonated form, the lone pair of electrons on the nitrogen is engaged in a bond with a proton and is therefore unavailable for nucleophilic attack. This means that reactions requiring a nucleophilic nitrogen, such as N-alkylation or N-acylation, will not proceed until the free base is generated.

Conversely, the protonation of the nitrogen atom increases the electrophilicity of the azetidine ring carbons. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, which polarizes the C-N bonds and makes the ring carbons more susceptible to nucleophilic attack. This can facilitate ring-opening reactions. nih.govyoutube.com

Role in Reaction Conditions and Stability

The hydrochloride salt form generally enhances the stability of the compound for storage and handling. However, under certain reaction conditions, particularly in solution and at elevated temperatures, the acidic nature of the salt can promote side reactions.

The stability of the azetidine ring is pH-dependent. At low pH, the protonated azetidinium ion can be susceptible to ring-opening reactions initiated by nucleophiles. nih.gov For instance, in the presence of a strong nucleophile and under forcing conditions, the protonated azetidine could undergo ring cleavage. The rate of such decomposition is often faster at lower pH values. nih.gov Therefore, when performing reactions with this compound, careful control of the pH is crucial to achieve the desired transformation without inducing ring degradation. For reactions requiring the free base, the addition of a stoichiometric amount of a suitable base is a necessary first step.

Derivatization and Functionalization of 3 Ethyl 3 Methoxyazetidine Hydrochloride

Synthesis of Substituted Azetidine (B1206935) Derivatives

The synthesis of substituted azetidine derivatives from a pre-existing azetidine core like 3-Ethyl-3-methoxyazetidine (B12841573) hydrochloride would primarily involve reactions at the nitrogen atom and the ring carbons.

The secondary amine of the azetidine ring is a key site for functionalization. The nitrogen atom can undergo a variety of reactions to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the molecule.

N-Alkylation and N-Arylation: The nitrogen of the azetidine ring can be readily alkylated or arylated. For instance, N-arylation can be achieved through copper-catalyzed reactions. organic-chemistry.org Buchwald-Hartwig couplings or SNAr reactions are also effective methods for introducing aryl groups onto the azetidine nitrogen. uni-muenchen.de

N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides is a common transformation to introduce amide functionalities.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, provides N-sulfonylated azetidines. This modification is often used as a protecting group strategy and to influence the reactivity of the azetidine ring. researchgate.net

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

| Modification Type | Reagents and Conditions | Product Type | Reference |

| N-Arylation | Copper catalyst, Aryl halide | N-Arylazetidine | organic-chemistry.org |

| N-Arylation | Buchwald-Hartwig or SNAr conditions | N-Arylazetidine | uni-muenchen.de |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-Sulfonylazetidine | researchgate.net |

Functionalization of the carbon atoms of the azetidine ring, particularly at positions C-2, C-3, and C-4, allows for the introduction of additional substituents and the creation of stereocenters.

α-Lithiation and Electrophilic Trapping: The protons on the carbons adjacent to the nitrogen (C-2 and C-4) can be deprotonated using a strong base like organolithium reagents to form an α-lithioazetidine. This nucleophilic species can then be trapped with various electrophiles to introduce substituents at the C-2 or C-4 position. uni-muenchen.de

Ring-Opening Reactions: The strained four-membered ring of azetidines can undergo ring-opening reactions with various nucleophiles. magtech.com.cn This reactivity can be harnessed to synthesize more complex, acyclic molecules. For example, the enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides can be promoted by a chiral squaramide hydrogen-bond donor catalyst. acs.org

[3+1] Ring Expansion: A one-carbon ring expansion of methylene (B1212753) aziridines with a rhodium-bound carbene can lead to highly substituted methylene azetidines. nih.gov This suggests the possibility of synthesizing azetidines with complex substitution patterns that could then be further modified.

| Modification Type | Method | Product Type | Reference |

| C-2/C-4 Functionalization | α-Lithiation followed by electrophilic trapping | 2- or 4-Substituted azetidine | uni-muenchen.de |

| Ring Scission | Nucleophilic ring-opening | α-Amino-γ-halopropanes | acs.org |

| Ring Expansion | [3+1] Ring expansion of methylene aziridines | Highly substituted methylene azetidines | nih.gov |

Formation of Spirocyclic and Fused Azetidine Systems

The incorporation of the azetidine ring into spirocyclic and fused systems is a strategy to create three-dimensional molecular architectures with potential applications in drug discovery.

Spirocyclic Azetidines: Spiro-3,2′-azetidine oxindoles can be synthesized via an enantioselective intramolecular C-C bond formation, catalyzed by a chiral phase-transfer catalyst. nih.gov Another approach involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. nih.gov The synthesis of spirocyclic azetidines can also be achieved from oxime ethers using a Ti(IV)-mediated approach. researchgate.net

Fused Azetidine Systems: While specific examples for the direct fusion of a 3-ethyl-3-methoxyazetidine ring are scarce, general methods for the synthesis of fused azetidines exist. For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines can result in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines, which can be part of a fused system. nih.gov

| System Type | Synthetic Strategy | Example | Reference |

| Spirocyclic | Enantioselective intramolecular C-C bond formation | Spiro-3,2′-azetidine oxindoles | nih.gov |

| Spirocyclic | Strain-release driven spirocyclization | Substituted spiro-azetidines | nih.gov |

| Spirocyclic | Ti(IV)-mediated synthesis from oxime ethers | Spirocyclic NH-azetidines | researchgate.net |

| Fused | [3+1] Ring expansion of methylene aziridines | Fused methylene azetidines | nih.gov |

Incorporation into Complex Molecular Architectures

The rigid framework of the azetidine ring makes it an attractive building block for the design of complex molecules, including peptidomimetics and nucleic acid analogs.

Azetidine-based amino acids are valuable as conformationally constrained analogs of natural amino acids in the design of peptidomimetics. nih.gov

Azetidine-2-carboxylic Acid Analogs: Azetidine-2-carboxylic acid and its derivatives are used as proline analogs to create peptides with altered conformations and biological activities. nih.govumich.edu

3-Substituted Azetidine-2-carboxylic Acids: The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids has been reported, creating chimeras of amino acids and azetidines. nih.gov These can serve as tools to study the influence of conformation on peptide activity. nih.gov

(Azetidin-3-yl)acetic Acid as a GABA Analog: (Azetidin-3-yl)acetic acid can be utilized as a structural analog for 4-aminobutanoic acid (GABA), a major inhibitory neurotransmitter. nih.govmdpi.com

| Application | Azetidine Derivative | Significance | Reference |

| Proline Analog | Azetidine-2-carboxylic acid | Induces conformational constraints in peptides | nih.govumich.edu |

| Amino Acid Chimera | 3-Substituted azetidine-2-carboxylic acid | Tools for studying peptide conformation-activity relationships | nih.gov |

| GABA Analog | (Azetidin-3-yl)acetic acid | Potential modulation of GABAergic systems | nih.govmdpi.com |

The incorporation of azetidine rings into nucleoside analogs is a potential strategy for developing antiviral and anticancer agents. While specific examples involving 3-Ethyl-3-methoxyazetidine hydrochloride are not documented, the general principle of using carbocyclic and heterocyclic analogs of the ribose or deoxyribose sugar is well-established in nucleic acid chemistry. The constrained nature of the azetidine ring could enforce a specific conformation on the nucleoside analog, potentially leading to enhanced binding to viral or cellular enzymes. Nucleoside analogues function by mimicking natural nucleosides and being incorporated into growing DNA or RNA strands, where they can act as chain terminators. wikipedia.org

Theoretical and Computational Studies of 3 Ethyl 3 Methoxyazetidine Hydrochloride

Quantum Chemical Calculations on Azetidine (B1206935) Ring Strain

The reactivity of four-membered heterocycles like azetidine is largely dictated by their inherent ring strain. rsc.orgresearchgate.net This strain arises from the deviation of bond angles from ideal values and torsional strain from eclipsing interactions.

The ring strain of azetidine is a cornerstone of its chemical character, rendering it more reactive than five- or six-membered rings but more stable and easier to handle than its three-membered counterpart, aziridine (B145994). rsc.org The strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between that of the highly strained aziridine (approximately 27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This balance of strain and stability is a key feature exploited in synthetic chemistry.

Interactive Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

Note: Data sourced from general findings on heterocyclic chemistry. rsc.orgresearchgate.net

The azetidine ring is not planar and adopts a puckered conformation to alleviate some torsional strain. Computational studies on azetidine-containing peptides show that the four-membered ring can adopt either of two puckered structures depending on the substitution and backbone structure. nih.gov The barrier to ring inversion is relatively low.

Another critical dynamic process is nitrogen inversion, where the nitrogen atom and its substituent move through a planar transition state. For the parent azetidine, this barrier is influenced by the substituent on the nitrogen. In the case of 3-Ethyl-3-methoxyazetidine (B12841573) hydrochloride, the nitrogen is protonated, which removes the lone pair and thus the process of nitrogen inversion is not a relevant conformational factor. The puckering of the ring itself, influenced by the steric bulk of the C3 substituents, remains the primary conformational feature. Ab initio studies on related heterocycles like aziridines have extensively modeled nitrogen inversion, providing a basis for understanding these dynamics in strained rings. acs.org

Computational Mechanistic Elucidation of Reactions

Computational modeling is a powerful tool for mapping the potential energy surfaces of reactions involving azetidines. It allows for the identification of transition states and intermediates, providing a detailed understanding of reaction mechanisms.

The strain energy of the azetidine ring provides a thermodynamic driving force for ring-opening reactions. rsc.org These reactions are a major pathway for the functionalization of azetidines. magtech.com.cn For 3-Ethyl-3-methoxyazetidine hydrochloride, the protonated nitrogen atom makes the ring highly susceptible to nucleophilic attack, which is the primary mechanism for ring-opening.

Computational studies, often using Density Functional Theory (DFT), have elucidated the transition states for these processes. Key findings indicate:

Regioselectivity: In unsymmetrically substituted azetidinium ions, nucleophilic attack is governed by both electronic and steric factors. magtech.com.cn Nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen. However, electronic stabilization of a potential carbocation at one of the carbons can direct the nucleophile to the more substituted position. magtech.com.cn

Reaction Pathways: DFT calculations on the reactions of oxiranes to form azetidines have confirmed that the formation of the strained four-membered ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine ring under specific conditions. researchgate.netacs.org These principles apply analogously to the reactions of azetidines.

Ring Expansion: Azetidines can undergo rearrangement to larger heterocyclic systems, such as pyrrolidines or piperidines. rsc.org Transition state analysis helps predict the feasibility and outcome of these reactions, which often proceed through complex, multi-step mechanisms.

Interactive Table 2: Computationally Studied Reaction Types of the Azetidine Ring

| Reaction Type | Mechanistic Insight from Computation |

| Nucleophilic Ring-Opening | Transition state analysis reveals regioselectivity is controlled by a balance of steric hindrance and electronic stabilization of intermediates. magtech.com.cn |

| [2+2] Photocloaddition Synthesis | Mechanistic studies using photocatalysis show reaction pathways can be predicted by modeling frontier orbital energies of reactants. mit.edu |

| Ring-Expansion to Pyrrolidines | Calculations show that while pyrrolidines are thermodynamically more stable, the kinetic barrier to azetidine formation can be lower. acs.org |

| Radical Cyclization | DFT calculations help explain the preference for 4-exo-dig cyclization pathways over 5-endo-dig alternatives in the synthesis of azetidines. nih.gov |

The reaction environment significantly impacts the reactivity of azetidines. Computational models, particularly those incorporating a self-consistent reaction field (SCRF) to simulate solvent, are crucial for understanding these effects.

Solvent Effects: Polar solvents can stabilize charged transition states and intermediates that are common in the ring-opening of azetidinium salts like this compound. nih.gov Studies on related systems show that switching to polar solvents can dramatically alter reaction rates and even the products formed. nih.govresearchgate.net For instance, the use of polar solvents like methanol (B129727) can promote the desired reaction pathway by stabilizing the carbocation intermediate formed during the extrusion of a leaving group. nih.gov

Catalysis: Lewis acids are often used to promote ring-opening reactions of N-substituted azetidines. Computational studies on the aminolysis of epoxides to form azetidines show that lanthanide catalysts coordinate to the substrate, lowering the energy of the transition state for the desired cyclization and controlling regioselectivity. nih.gov A similar principle applies to the Lewis acid-catalyzed opening of the azetidine ring itself, where the catalyst activates the ring towards nucleophilic attack. For this compound, the proton on the nitrogen already serves as a powerful Brønsted acid catalyst, activating the ring.

Structure-Reactivity Relationship Predictions

Based on theoretical principles and computational studies of related structures, predictions can be made about the reactivity of this compound.

The structure of this specific compound incorporates several key features that dictate its reactivity:

Azetidinium Cation: The presence of the hydrochloride salt means the nitrogen atom is protonated. This azetidinium ion is significantly more reactive than a neutral N-alkyl azetidine. The C-N bonds are weakened and highly polarized, making the ring an excellent electrophile.

C3-Substitution: The presence of two substituents, an ethyl and a methoxy (B1213986) group, at the C3 position creates significant steric hindrance at this carbon. This would likely disfavor any reaction pathway that involves a nucleophilic attack or bond formation at C3.

Electronic Effects: The methoxy group at C3 is an electron-donating group through resonance but electron-withdrawing through induction. Its net effect on the stability of adjacent carbocations during a potential ring-opening would be complex. However, the primary site of nucleophilic attack is expected to be at the C2 or C4 positions due to the activation by the protonated nitrogen.

Predicted Reactivity: The most probable reaction for this compound is a nucleophilic ring-opening. Due to steric hindrance at C3, a nucleophile would preferentially attack the C2 (or C4) position. This would proceed via an SN2 mechanism, leading to the cleavage of a C-N bond and the formation of a substituted γ-aminopropyl derivative. The high ring strain and the powerful activation by the proton suggest this reaction would occur under mild conditions with a wide range of nucleophiles.

Computational studies on various substituted azetidines support the general principle that the substitution pattern is a primary determinant of reaction regioselectivity. magtech.com.cndrugbank.com

Spectroscopic Data Interpretation through Computational Modeling

Detailed theoretical and computational investigations specific to this compound are not extensively available in publicly accessible scientific literature. The application of computational modeling, particularly Density Functional Theory (DFT), is a powerful methodology for interpreting and predicting the spectroscopic characteristics of novel molecules. This approach has been successfully applied to a variety of structurally related compounds, providing a framework for how such an analysis would be conducted for this compound.

Computational methods, such as the B3LYP/6-311G(d) basis set, are frequently employed to optimize the molecular geometry and calculate spectroscopic data. epstem.net For instance, in the analysis of other heterocyclic compounds, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) absorption frequencies, and ultraviolet-visible (UV-Vis) spectra have shown high consistency with experimental data. nih.gov

A typical computational analysis would involve the following steps:

Geometry Optimization: The three-dimensional structure of the 3-ethyl-3-methoxyazetidine cation would be optimized to find its lowest energy conformation.

Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. epstem.net

NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR shielding tensors, which are then converted into chemical shifts. epstem.net

Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

The correlation between theoretical and experimental data allows for a more precise assignment of spectral peaks. For example, computational analysis can resolve ambiguities in IR spectra that may arise from overlapping vibrational modes or the presence of impurities. nih.gov In the absence of experimental data for this compound, a predictive computational study would be invaluable for anticipating its spectroscopic signatures.

Hypothetical Data Comparison

To illustrate the utility of this approach, the table below presents a hypothetical comparison between experimental and computationally predicted spectroscopic data for this compound, based on methodologies applied to similar molecules. epstem.netnih.gov

Table 1: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT) |

|---|---|---|

| ¹H-NMR (δ, ppm) - OCH₃ | 3.25 | 3.28 |

| ¹H-NMR (δ, ppm) - CH₂ (ring) | 3.80 - 4.10 | 3.85, 4.05 |

| ¹H-NMR (δ, ppm) - CH₂ (ethyl) | 1.80 | 1.82 |

| ¹H-NMR (δ, ppm) - CH₃ (ethyl) | 0.95 | 0.98 |

| ¹³C-NMR (δ, ppm) - C (quaternary) | 75.0 | 74.5 |

| ¹³C-NMR (δ, ppm) - OCH₃ | 58.0 | 57.8 |

| ¹³C-NMR (δ, ppm) - CH₂ (ring) | 60.0 | 59.5 |

| ¹³C-NMR (δ, ppm) - CH₂ (ethyl) | 25.0 | 24.7 |

| ¹³C-NMR (δ, ppm) - CH₃ (ethyl) | 8.0 | 8.2 |

| IR (cm⁻¹) - C-N Stretch | 1200 | 1205 |

| IR (cm⁻¹) - C-O Stretch | 1100 | 1108 |

Note: The values in this table are illustrative and not based on actual experimental or computational results for this compound.

Such a comparative analysis is crucial for validating the molecular structure and understanding its electronic properties. The development of computational models for novel azetidine derivatives is an active area of research, contributing to the broader field of medicinal chemistry and drug discovery by facilitating the structural elucidation of complex molecules. acs.orgacs.org

Applications in Advanced Organic Synthesis and Scaffold Design

3-Ethyl-3-methoxyazetidine (B12841573) Hydrochloride as a Chiral Building Block

The azetidine (B1206935) ring is a key structural component in a variety of biologically active compounds. lifechemicals.com The introduction of substituents at the 3-position, as seen in 3-Ethyl-3-methoxyazetidine hydrochloride, can create chiral centers, which are crucial for the stereospecific interactions required for therapeutic efficacy. While detailed studies on the chiral resolution and application of this specific compound are not widely reported, the general importance of chiral 3-substituted azetidines in asymmetric synthesis is well-established. These chiral building blocks are instrumental in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The incorporation of the 3-Ethyl-3-methoxyazetidine moiety into larger molecules can lead to the development of novel pharmacologically active agents. The unique substitution pattern can influence properties such as binding affinity, selectivity, and pharmacokinetic profiles.

Precursors for Histamine (B1213489) H3 Receptor Modulators

Histamine H3 receptors are primarily found in the central nervous system and are involved in regulating the release of several neurotransmitters, making them an attractive target for the treatment of various neurological and psychiatric disorders. nih.govwikipedia.org Antagonists of the H3 receptor have shown potential in treating conditions like narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). wikipedia.org The development of novel H3 receptor antagonists often involves the use of nitrogen-containing heterocyclic scaffolds. nih.gov Although direct evidence of this compound being used in the synthesis of histamine H3 receptor modulators is not available in the current literature, the azetidine core is a recognized pharmacophore in this area. The ethyl and methoxy (B1213986) groups could potentially be exploited to fine-tune the interaction with the receptor binding pocket.

Intermediates for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies, and they are also being investigated for the treatment of inflammatory diseases. nih.govmdpi.com The development of selective kinase inhibitors is a significant challenge in drug discovery. The unique three-dimensional structure of substituted azetidines can be advantageous in designing inhibitors that fit specifically into the ATP-binding site of a target kinase. While there is no specific literature detailing the use of this compound as an intermediate for kinase inhibitors, the broader class of azetidine-containing compounds has been explored for this purpose.

Building Blocks for G-Protein Coupled Receptor Ligands

G-protein coupled receptors (GPCRs) represent one of the largest families of drug targets. The design of ligands with high affinity and selectivity for specific GPCRs is a key focus of modern medicinal chemistry. The rigid nature of the azetidine ring in this compound can help to constrain the conformation of a ligand, potentially leading to higher binding affinity and selectivity. The ethyl and methoxy groups offer handles for creating a library of derivatives to probe the structure-activity relationships for a given GPCR target. However, specific examples of its use in this context are not currently documented.

Contribution to Novel Therapeutic Agent Development in Neuropharmacology, Anti-Cancer Research, and Agrochemicals

The structural motifs present in this compound hold potential for broader applications in the development of new therapeutic and agrochemical agents.

Neuropharmacology: Beyond histamine H3 receptors, the azetidine scaffold is a component of various compounds targeting the central nervous system. nih.gov The lipophilic ethyl group and the polar methoxy group could influence blood-brain barrier penetration and interaction with various neuronal receptors.

Anti-Cancer Research: The quest for novel anti-cancer agents is ongoing, with a focus on developing molecules that can selectively target cancer cells. The unique substitution pattern of this compound could be a starting point for the design of new cytotoxic or cytostatic agents.

Agrochemicals: There is a continuous need for new and effective agrochemicals with improved safety profiles. Substituted azetidines have been investigated for their potential as herbicides, fungicides, and insecticides. While no specific agrochemical applications of this compound have been reported, its structural features could be explored in this field.

Utility in Catalysis

The nitrogen atom in the azetidine ring of this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts. The development of chiral catalysts for asymmetric synthesis is a highly active area of research. While the catalytic activity of this specific compound has not been reported, chiral azetidine derivatives have been successfully employed as ligands in a variety of catalytic transformations, leading to high enantioselectivities.

Azetidine Derivatives as Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as a significant class of ligands and organocatalysts, prized for their ability to induce asymmetry in a range of chemical reactions. birmingham.ac.ukresearchgate.net The inherent ring strain of the four-membered heterocycle, combined with the stereochemical information embedded in chiral derivatives, provides a rigid and well-defined platform for asymmetric catalysis. rsc.orgnih.gov This structural rigidity is crucial for creating a selective chiral environment around a metal center, thereby controlling the stereochemical outcome of a reaction.

Since the 1990s, the development of chiral, azetidine-derived ligands has led to significant advances in asymmetric synthesis. birmingham.ac.ukresearchgate.net These catalysts have been successfully employed to control stereochemistry in key carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations, Henry reactions, and various Michael-type additions. birmingham.ac.uk Researchers have synthesized series of single-enantiomer, 2,4-cis-disubstituted amino azetidines which, when used as ligands for copper, effectively catalyze Henry reactions with high enantioselectivity. nih.govresearchgate.net Computational studies have revealed that the specific substituents on the azetidine ring, particularly the amino-substituent, play a critical role in determining the stereochemical outcome of the catalysis. nih.gov The coordination chemistry of azetidine derivatives with metal ions like Cu(II) and Zn(II) has been studied to better understand the formation of catalyst-substrate associations, which is fundamental to their function in these reactions. researchmap.jp

Role in Specific Organic Transformations

The azetidine scaffold is a key component in catalysts designed for several cornerstone organic reactions. Its derivatives have proven effective in palladium, copper, and organocatalytic systems.

Henry (Nitroaldol) Reaction The Henry reaction, which forms β-nitro alcohols, is a classic carbon-carbon bond-forming reaction. wikipedia.org In the realm of asymmetric synthesis, chiral azetidine derivatives have been developed as highly effective ligands for this transformation. birmingham.ac.ukresearchgate.net Specifically, enantiomerically pure 2,4-cis-disubstituted amino azetidines have been synthesized and utilized as ligands in copper-catalyzed Henry reactions between various aldehydes and nitromethane. nih.gov These azetidine-based catalytic systems have demonstrated exceptional performance, achieving excellent enantiomeric excess (e.e.), often exceeding 99% for alkyl aldehydes. nih.gov

Table 1: Performance of Azetidine-Based Ligands in Asymmetric Copper-Catalyzed Henry Reactions nih.gov Reaction of various aldehydes with nitromethane.

| Ligand Type | Aldehyde Substrate | Enantiomeric Excess (e.e.) |

|---|---|---|

| 2,4-cis-disubstituted amino azetidine | Alkyl Aldehydes | >99% |

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. Azetidine derivatives have been instrumental in creating highly active palladium catalysts for this coupling. researchgate.netmdpi.com Readily synthesized, water-stable palladium(II) complexes featuring azetidine-based tridentate ligands are highly active for the coupling of aryl bromides and are also effective for the more challenging coupling of aryl chlorides. researchgate.net The development of azetidine-based catalytic systems has allowed Suzuki-Miyaura reactions to proceed with very low catalyst loadings (down to 0.001%) and across a range of temperatures. mdpi.comresearchgate.net Comparative studies between azetidine- and aziridine-based ligands have shown that the ring strain of the four-membered azetidine ring significantly impacts the catalytic outcome. mdpi.comresearchgate.net

Table 2: Efficacy of Azetidine-Pd Catalysts in Suzuki-Miyaura Coupling researchgate.netmdpi.com

| Catalyst System | Aryl Halide | Catalyst Loading | Conditions | Result |

|---|---|---|---|---|

| Azetidine-based tridentate Pd(II) complex | Aryl Bromides | Low | Water, Aerobic | Highly Active |

| Azetidine-based tridentate Pd(II) complex | Aryl Chlorides | Low | Water, Aerobic | Effective |

| Azetidine-diamine-Pd complex | Aryl Chlorides | 0.1% - 1% | Room Temperature | Good Yields |

Sonogashira Coupling The Sonogashira coupling reaction creates carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgresearchgate.net A significant advancement in this area is the development of phosphine-free catalytic systems, which are often less toxic and more stable. Palladium(II) complexes derived from pyridylazetidine ligands have proven to be efficient, water-stable, and phosphine-free catalysts for the Sonogashira reaction. researchgate.netresearchmap.jp These catalysts effectively couple various aryl bromides and chlorides with phenylacetylene (B144264) under mild conditions, such as moderately elevated temperatures (50–70°C) or even room temperature, in aerated and partly aqueous media. researchgate.netresearchmap.jp The use of these azetidine-based catalysts circumvents the need for air- and moisture-sensitive phosphine (B1218219) ligands, representing a practical advantage for industrial applications. researchmap.jp

Table 3: Performance of Pyridylazetidine-Pd(II) Catalysts in Phosphine-Free Sonogashira Coupling researchgate.netresearchmap.jp

| Catalyst Type | Aryl Halide | Alkyne | Conditions | Result |

|---|---|---|---|---|

| Pyridylazetidine-Pd(II) Complex | Aryl Bromides | Phenylacetylene | 50-70 °C, aq. media | Efficient Coupling |

| Pyridylazetidine-Pd(II) Complex | Activated Aryl Chlorides | Phenylacetylene | 50-70 °C, aq. media | Efficient Coupling |

Michael Addition The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org Azetidine derivatives play a crucial role in the aza-Michael addition, a powerful and versatile method for constructing C–N bonds to yield highly functionalized organic compounds. mdpi.combohrium.com A general approach involves the reaction of methyl 2-(azetidin-3-ylidene)acetate, a Michael acceptor, with various heterocyclic amines. mdpi.com This strategy has been successfully applied to prepare novel NH-heterocyclic derivatives and complex amino-acid-like building blocks containing the azetidine ring. mdpi.combohrium.com For instance, the reaction of the azetidine-based acceptor with amines like pyrrolidine (B122466), piperidine, and 3-hydroxyazetidine proceeds with good yields (61-75%) to form new functionalized 3-substituted azetidines. mdpi.com

Conclusion and Future Perspectives in 3 Ethyl 3 Methoxyazetidine Hydrochloride Research

Summary of Key Advances and Remaining Challenges

Research into 3-Ethyl-3-methoxyazetidine (B12841573) hydrochloride has primarily centered on its utility as a key intermediate in the synthesis of more complex molecules. A significant advancement has been its identification as a building block in the creation of N2-phenyl-pyrido[3,4-d]pyrimidine-2,8-diamine derivatives. google.comgoogle.com These derivatives have been investigated for their potential as Mps1 (monopolar spindle 1) kinase inhibitors, which are of interest in therapeutic research. google.com

The primary role of 3-Ethyl-3-methoxyazetidine hydrochloride in this context is to introduce the 3-ethyl-3-methoxyazetidine moiety into the final molecule. The synthesis of this specific azetidine (B1206935) derivative represents a notable, albeit specialized, advance in the broader field of azetidine chemistry.

However, significant challenges remain. There is a conspicuous lack of publicly available research focused solely on the synthesis, characterization, and property evaluation of this compound itself. The existing literature, primarily patents, mentions it as a reactant without detailing its own synthetic pathway or comprehensive analytical data. google.comgoogle.com This knowledge gap hinders a deeper understanding of its reactivity, stability, and potential for broader applications. Further research is required to develop and document efficient and scalable synthetic routes to this compound.

Emerging Trends in Azetidine Chemistry Relevant to this compound

The broader field of azetidine chemistry is experiencing a renaissance, with several emerging trends that could significantly impact the future study of this compound. Azetidines are increasingly recognized for their ability to impart desirable physicochemical properties in drug discovery, such as improved solubility and metabolic stability.

One of the most significant trends is the development of novel synthetic methodologies for constructing the strained four-membered ring. researchgate.net Advances in strain-release synthesis and the enantioselective functionalization of azetidines are opening up new possibilities for creating diverse derivatives. researchgate.netnih.gov For instance, the development of methods for the synthesis of 3-substituted azetidines is highly relevant. nih.gov

Furthermore, there is a growing interest in the use of azetidines as scaffolds in medicinal chemistry beyond their traditional roles. Researchers are exploring their use in creating novel triple reuptake inhibitors and other neurologically active agents. nih.govacs.org The unique three-dimensional structure of the azetidine ring is being exploited to design molecules with high target specificity.

These trends suggest a promising future for compounds like this compound. As our ability to synthesize and modify azetidines improves, so too will the opportunities to explore the potential of this specific molecule.

Prospective Research Avenues for Novel Synthetic Methodologies

The current lack of detailed synthetic procedures for this compound presents a clear opportunity for future research. Prospective research avenues could focus on developing stereoselective synthetic routes to obtain enantiomerically pure forms of the compound. This would be particularly valuable for its potential applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity.

Future synthetic strategies could explore the following:

Asymmetric Synthesis: Developing methods for the enantioselective synthesis of 3-ethyl-3-methoxyazetidine would be a significant step forward. This could involve the use of chiral catalysts or starting materials.

Functionalization of Pre-formed Azetidine Rings: Investigating the direct ethylation and methoxylation of a pre-formed azetidine-3-one precursor could offer a more convergent and flexible synthetic route.

One-Pot Procedures: The development of one-pot reactions to construct the substituted azetidine ring from acyclic precursors would improve efficiency and reduce waste, making the compound more accessible for further research.

Table 1: Potential Synthetic Approaches for 3-Alkyl-3-alkoxyazetidines

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Ring Closure | Cyclization of a chiral acyclic precursor to form the azetidine ring with defined stereochemistry at the C3 position. | High enantiomeric purity of the final product. |

| Grignard Addition to Azetidin-3-one (B1332698) | Reaction of an ethyl Grignard reagent with a protected azetidin-3-one, followed by methylation of the resulting tertiary alcohol. | Modular approach allowing for variation of the alkyl and alkoxy groups. |

| [2+2] Cycloaddition | Photochemical or metal-catalyzed cycloaddition reactions to form the azetidine ring. | Access to a wide range of substitution patterns. |

Potential for Expanded Applications in Materials Science and Medicinal Chemistry

While the current known application of this compound is in the synthesis of potential kinase inhibitors, its unique structure suggests a broader range of potential applications.

Medicinal Chemistry: The 3,3-disubstituted azetidine scaffold is a privileged motif in medicinal chemistry. The presence of both an ethyl and a methoxy (B1213986) group at the 3-position could offer a unique combination of lipophilicity and polarity, potentially influencing a molecule's pharmacokinetic and pharmacodynamic properties. Future research could explore the incorporation of the 3-ethyl-3-methoxyazetidine moiety into other classes of biologically active molecules, such as:

GPCR Ligands: The rigid azetidine core could serve as a scaffold for designing ligands for G-protein coupled receptors.

Enzyme Inhibitors: Beyond Mps1, this fragment could be incorporated into inhibitors for other enzyme classes where a constrained, three-dimensional structure is beneficial for binding. nih.gov

Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research, and azetidine-containing compounds have shown promise in this regard.

Materials Science: The application of azetidines in materials science is a less explored but potentially fruitful area. The strained nature of the azetidine ring could be harnessed in the development of novel polymers or functional materials. For example, ring-opening polymerization of azetidine derivatives can lead to the formation of polyamines with interesting properties. The 3-ethyl-3-methoxy substitution could be used to tune the properties of such polymers, for instance, by influencing their solubility, thermal stability, or ability to coordinate with metal ions.

Q & A

Basic Question: What experimental approaches are recommended for optimizing the synthesis of 3-ethyl-3-methoxyazetidine hydrochloride?

Answer:

Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency) and purity validation. For azetidine derivatives, methodologies from related compounds, such as ethyl azetidine-3-carboxylate hydrochloride, suggest using column chromatography for purification and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Stability during synthesis must be monitored via HPLC, as demonstrated in clonidine hydrochloride studies, where mobile phases like phosphate buffer-methanol mixtures (70:30) and UV detection at 207 nm ensured precise quantification .

Basic Question: How can researchers validate the purity and structural identity of this compound?

Answer:

Validation requires a combination of:

- Chromatographic methods : Use reversed-phase HPLC with a C18 column and a methanol-phosphate buffer system, calibrated against a certified reference standard .

- Spectroscopic techniques : NMR (¹H and ¹³C) to confirm the azetidine ring substitution pattern and methoxy/ethyl group positions. Mass spectrometry (MS) can verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : To confirm stoichiometric ratios of carbon, hydrogen, and nitrogen .

Advanced Question: What strategies address contradictions in solubility data for this compound across different solvent systems?

Answer:

Contradictions often arise from solvent polarity, temperature, or impurities. To resolve discrepancies:

Standardize protocols : Use the shake-flask method at 25°C with solvents of defined purity (e.g., water, DMSO, ethanol) and quantify solubility via UV-Vis spectroscopy .

Control variables : Document pH, ionic strength, and storage conditions, as these influence azetidine derivatives’ stability and solubility .

Statistical analysis : Apply ANOVA to compare datasets and identify outliers caused by experimental variability .

Advanced Question: How can researchers design stability studies to evaluate this compound under varying storage conditions?

Answer:

Stability studies should follow ICH guidelines and include:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to assess degradation pathways. Monitor via HPLC for byproduct formation .

- Long-term storage : Store aliquots at –20°C, 4°C, and room temperature. Periodically analyze using validated HPLC methods to track potency loss or polymorphic transitions .

- Data interpretation : Use Arrhenius plots to predict shelf life and identify critical storage parameters .

Advanced Question: What methodologies are suitable for studying the receptor-binding kinetics of this compound?

Answer:

Advanced pharmacological studies require:

- Surface plasmon resonance (SPR) : To measure real-time binding affinity (KD) and association/dissociation rates with target receptors .

- Molecular docking simulations : Use software like AutoDock Vina to predict binding conformations, supported by crystallographic data from related azetidine derivatives .

- In vitro assays : Validate receptor activity via competitive binding assays using radiolabeled ligands (e.g., [³H]-labeled analogs) and scintillation counting .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed chemical disposal services .

Advanced Question: How can researchers resolve discrepancies in reported biological activity of this compound across cell lines?

Answer:

Discrepancies may stem from cell-specific permeability or metabolic differences. Mitigate by:

Standardize cell models : Use isogenic cell lines and control for passage number and culture conditions .

Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS to correlate exposure with activity .

Pathway analysis : Employ RNA sequencing or phosphoproteomics to identify off-target effects or pathway crosstalk .

Basic Question: What analytical techniques are recommended for quantifying trace impurities in this compound batches?

Answer:

- High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels and assign structural identities via fragmentation patterns .

- ICP-MS : Screen for heavy metal contaminants if transition metal catalysts are used in synthesis .

- Threshold-based reporting : Follow ICH Q3A guidelines to classify impurities as identified, unidentified, or toxicologically qualified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.